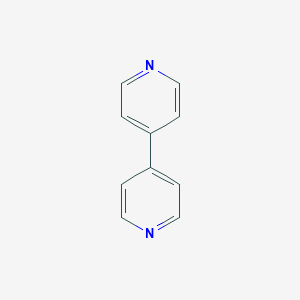

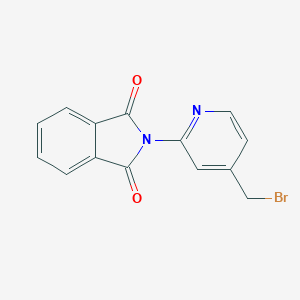

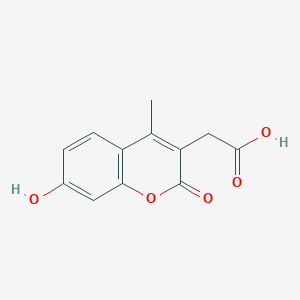

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

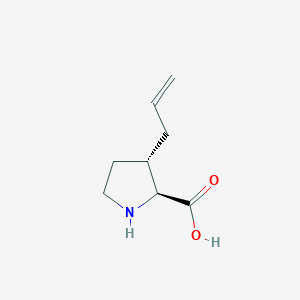

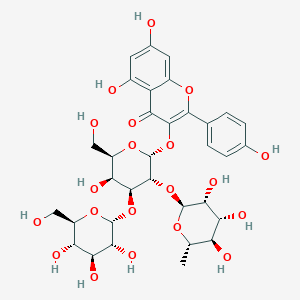

The compound "2-(4-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a molecule of interest in various chemical and biological studies. The structure of isoindoline-1,3-dione derivatives has been characterized by different spectroscopic methods and their interactions with other molecules have been explored for potential applications, such as selective detection of metal ions and binding to proteins .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives typically involves the reaction of phthalimide with various reagents. For example, the reaction of phthalimide with 1,3-dibromopropane followed by treatment with 1-phenylpiperazine in acetonitrile can yield compounds such as 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione . Although the specific synthesis of "2-(4-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed information about the arrangement of atoms within the molecule and the electronic properties of the compound .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can participate in various chemical reactions. For instance, compound A, derived from the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine, can selectively detect Hg and Ni ions, indicating its potential use in sensing applications . The interaction of these derivatives with proteins, such as bovine serum albumin (BSA), has also been studied, revealing insights into their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives, such as their binding affinity to proteins and their thermal stability, have been investigated through spectroscopic studies and molecular docking approaches. For example, the binding of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione to BSA was found to be spontaneous and enthalpy-driven, with the stability of the complex decreasing at higher temperatures . The antimicrobial activities of these compounds have also been evaluated, showing moderate activity against certain strains of bacteria and fungi .

科学研究应用

Synthesis and Characterization

Prathap et al. (2017) detailed the synthesis and characterization of a related compound, 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, using various spectroscopic techniques. The study confirmed its structure via single crystal X-ray diffraction and analyzed its thermal, optical properties, and Hirshfeld surface for intermolecular interactions, suggesting its potential for nonlinear optical (NLO) applications due to good transparency in UV, visible, and NIR regions Prathap et al., 2017.

Photophysical Properties and Sensing Applications

Yan et al. (2017) explored the photophysical properties of pyrimidine-phthalimide derivatives for pH-sensing, demonstrating the compound's relevance in developing novel colorimetric pH sensors and logic gates. The study highlighted the ability to tune photophysical properties through rational molecular design, expanding its applications in sensing technologies Yan et al., 2017.

Antioxidant and Antityrosinase Properties

Then et al. (2018) synthesized a series of derivatives to evaluate their antioxidant and antityrosinase activities. One derivative showed significant tyrosinase inhibitory activity, indicating the compound's potential in addressing hyperpigmentation disorders. The study utilized crystal structure analysis and molecular docking to understand the interactions contributing to its bioactivity Then et al., 2018.

Chemosensory Applications

Patil et al. (2019) developed a phthalimide-based chemosensor for selective detection of Cu(II) ions from aqueous media, showcasing the compound's utility in environmental monitoring and analytical chemistry. This demonstrates its potential in designing sensitive and selective sensors for metal ions, which is crucial for environmental protection and industrial process control Patil et al., 2019.

Reactivity Studies and Ligand Design

Ouizem et al. (2014) reported on the synthesis and reactivity studies of derivatives towards creating dissymmetric ligands for metal ion complexation. This work underlines the potential of such compounds in synthesizing complex molecules that could be pivotal in catalysis, material science, and as ligands in metal coordination chemistry Ouizem et al., 2014.

属性

IUPAC Name |

2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRIUIQJDWVLTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599307 |

Source

|

| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione | |

CAS RN |

135995-35-6 |

Source

|

| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)

![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)